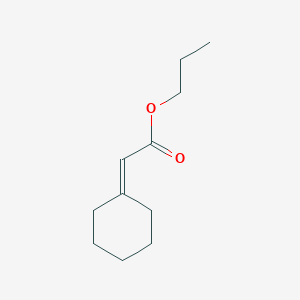

Propyl cyclohexylideneacetate

Description

Significance of Alpha,Beta-Unsaturated Esters in Synthetic Chemistry

Alpha,beta-unsaturated esters are a pivotal class of compounds in organic synthesis, primarily due to the electronic properties conferred by the conjugation of a carbon-carbon double bond with a carbonyl group. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity famously exploited in the Michael addition reaction. They are versatile building blocks for creating more complex molecules. sapub.org

The utility of these esters is demonstrated in numerous key reactions, including:

Michael Additions: They act as classic Michael acceptors, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position.

Diels-Alder Reactions: The electron-withdrawing nature of the ester group activates the double bond, making them effective dienophiles in cycloaddition reactions. sapub.org

Condensation Reactions: They are products of fundamental C-C bond-forming reactions like the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. pw.livewikipedia.org

Reductions and Conjugate Additions: The double bond and the carbonyl group can be selectively reduced or can undergo various conjugate addition reactions.

Precursors to other functionalities: The ester can be hydrolyzed to a carboxylic acid, reduced to an allylic alcohol, or converted to an amide, making α,β-unsaturated esters versatile starting points for a wide range of other functional groups. researchgate.net

This diverse reactivity makes α,β-unsaturated esters, including propyl cyclohexylideneacetate, valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. sapub.orgnih.govmdpi.com

Historical Overview of Cyclohexylideneacetate Research Trajectories

The synthesis of cyclohexylideneacetic acid esters has evolved significantly over time, moving towards more efficient and higher-yielding methodologies.

Initially, one of the methods used for their preparation was the Reformatsky reaction . This reaction involves the treatment of a carbonyl compound (like cyclohexanone) with an α-haloester in the presence of zinc metal to form a β-hydroxy ester, which is then dehydrated to yield the α,β-unsaturated ester. organicreactions.orgiitk.ac.inwikipedia.org However, this procedure was often found to be laborious and resulted in low yields, prompting the search for better alternatives. organicreactions.org

A major advancement came with the application of phosphorus-based olefination reactions. The Wittig reaction , discovered by Georg Wittig, provided a more general route to alkenes from carbonyls. However, a significant improvement for preparing olefins with adjacent electron-withdrawing groups, such as esters, was the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.com This modification uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig reagent and reacts readily with ketones like cyclohexanone (B45756). wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed, simplifying product purification. wikipedia.orgalfa-chemistry.com The HWE reaction is now often considered the method of choice for preparing compounds like this compound. alfa-chemistry.com

Another historically significant and still widely used method is the Knoevenagel condensation . This reaction involves the condensation of a carbonyl compound (cyclohexanone) with a compound possessing an active methylene (B1212753) group (like malonic esters or cyanoacetates) in the presence of a weak base catalyst. wikipedia.orgslideshare.netsigmaaldrich.com The initial adduct then dehydrates to form the cyclohexylidene product. pw.livewikipedia.org

These developments, from the less efficient Reformatsky reaction to the highly reliable HWE and Knoevenagel reactions, have made cyclohexylideneacetate derivatives readily accessible for further synthetic exploration.

Current Research Landscape and Future Directions for this compound

This compound itself is not as extensively studied as its methyl or ethyl analogs. bldpharm.comchemsynthesis.comchemsynthesis.com However, its chemical properties and reactivity can be reliably inferred from its close relatives. The primary difference lies in the propyl ester group, which can subtly influence physical properties like boiling point and solubility, but the fundamental reactivity of the α,β-unsaturated system remains the same.

Current research involving α,β-unsaturated esters is focused on several key areas:

Asymmetric Synthesis: Developing new chiral catalysts to control the stereochemistry of reactions involving these substrates, such as asymmetric Michael additions or hydrogenations.

New Catalytic Methods: The discovery of novel catalysts, including organocatalysts and transition metal complexes, to effect transformations under milder and more sustainable conditions. nih.gov

Functionalization: The introduction of additional functional groups onto the cyclohexyl ring or the acetate (B1210297) moiety to create more complex and tailored building blocks for specific synthetic targets. nih.govmdpi.com For instance, substituted cyclohexylideneacetates are used as intermediates in the synthesis of more complex molecules. bldpharm.com

Future research involving this compound will likely follow these trends. It serves as a versatile scaffold that can be incorporated into larger, more complex molecules. Its application could be explored in the synthesis of natural products, active pharmaceutical ingredients, or new materials. The development of stereoselective reactions involving the propyl variant could lead to the creation of novel chiral molecules with potentially interesting biological activities. As the demand for sophisticated organic molecules grows, the utility of fundamental building blocks like this compound will continue to be a subject of synthetic interest.

Chemical and Physical Data

Below are the known and predicted properties for this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₈O₂ | |

| Molecular Weight | 182.26 g/mol | nih.gov |

| Appearance | Colorless Liquid | Predicted based on analogs |

| Boiling Point | Higher than the ethyl analog (235.9°C @ 760 mmHg) | The ethyl analog's boiling point is reported as 235.9°C or 48-49°C at 0.02 mmHg. chemsynthesis.com The propyl ester would be slightly higher. |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Data

No direct spectra for this compound are widely published. The data below is extrapolated from its well-documented analog, ethyl cyclohexylideneacetate, with expected shifts for the propyl group highlighted. nih.govspectrabase.com

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Vinylic Proton (=C-H ) | ~5.6-5.8 ppm (singlet) | Similar to the ethyl analog's signal at ~5.60 ppm. |

| Ester Methylene (-O-CH₂ -CH₂CH₃) | ~4.0-4.1 ppm (triplet) | Shifted slightly from the ethyl quartet at ~4.1 ppm. | |

| Ester Methylene (-OCH₂-CH₂ -CH₃) | ~1.6-1.7 ppm (sextet) | This signal is unique to the propyl group. | |

| Ester Methyl (-OCH₂CH₂-CH₃ ) | ~0.9-1.0 ppm (triplet) | This signal is unique to the propyl group. | |

| Cyclohexyl Protons (allylic) | ~2.8 ppm and ~2.2 ppm (multiplets) | Based on data for similar structures. rsc.org | |

| Cyclohexyl Protons (other) | ~1.6-1.7 ppm (multiplet) | Overlaps with the middle methylene of the propyl group. | |

| ¹³C NMR | Carbonyl Carbon (C =O) | ~167 ppm | Similar to the ethyl analog. |

| Vinylic Carbon (C =CH) | ~163 ppm | Similar to the ethyl analog. | |

| Vinylic Carbon (C=C H) | ~114-116 ppm | ||

| Ester Methylene (-O-C H₂) | ~66 ppm | ||

| Ester Methylene (-O-CH₂-C H₂) | ~22 ppm | ||

| Ester Methyl (-O-CH₂CH₂-C H₃) | ~10 ppm | ||

| Cyclohexyl Carbons | ~26-38 ppm | Range for the 6 carbons of the ring. | |

| IR | C=O Stretch (Ester) | ~1720 cm⁻¹ | Strong absorption, characteristic of α,β-unsaturated esters. |

| C=C Stretch (Alkene) | ~1650 cm⁻¹ | Conjugation lowers the frequency. | |

| C-O Stretch (Ester) | ~1150-1250 cm⁻¹ | ||

| C-H Stretch (sp² and sp³) | ~2850-3100 cm⁻¹ |

Structure

3D Structure

Properties

CAS No. |

65792-52-1 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

propyl 2-cyclohexylideneacetate |

InChI |

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h9H,2-8H2,1H3 |

InChI Key |

QHCBAYOJCKYBMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C=C1CCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propyl Cyclohexylideneacetate and Analogues

Phosphonate-Based Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of α,β-unsaturated esters and is particularly effective for reacting stabilized phosphorus ylides with ketones like cyclohexanone (B45756). wikipedia.orgresearchgate.net This reaction offers significant advantages over the classical Wittig reaction, including the generation of a water-soluble phosphate (B84403) byproduct that simplifies purification and the generally higher nucleophilicity of the phosphonate (B1237965) carbanion, which enhances reactivity towards less reactive ketones. alfa-chemistry.com

Wittig-Horner Reaction Protocols

The Wittig-Horner, or Horner-Wadsworth-Emmons (HWE), reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound. For the synthesis of propyl cyclohexylideneacetate, the key reagents are a propyl-substituted phosphonoacetate and cyclohexanone.

While the target molecule is the propyl ester, the most extensively documented procedures utilize triethyl phosphonoacetate as the phosphonate reagent. The principles and reaction mechanisms are directly applicable to the synthesis of the propyl analogue by substituting triethyl phosphonoacetate with the corresponding tripropyl phosphonoacetate. The phosphonate reagent is crucial as it contains the electron-withdrawing ester group necessary to acidify the α-protons, facilitating the formation of the reactive carbanion. researchgate.net The reaction proceeds by the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon of cyclohexanone, forming a betaine-like intermediate which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the desired alkene (this compound) and a water-soluble phosphate salt. youtube.com

The generation of the phosphonate carbanion is a critical step that requires a sufficiently strong base to deprotonate the α-carbon of the phosphonoacetate. The choice of base can influence the reaction's efficiency and stereoselectivity.

Sodium Hydride (NaH): A commonly used strong base for HWE reactions is sodium hydride, typically as a dispersion in mineral oil. alfa-chemistry.com It irreversibly deprotonates the phosphonoacetate, driving the formation of the carbanion. The reaction is usually performed in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or benzene.

Potassium Hydroxide (B78521) (KOH): Potassium hydroxide is an inexpensive and convenient base that can also be effectively used in HWE reactions. rsc.org It has been shown to successfully mediate the reaction between phosphonates and aldehydes in solvents like acetonitrile. The presence of a small amount of water can sometimes increase the reaction rate by improving the solubility of the base. rsc.org

Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed, often providing high E-selectivity in the resulting α,β-unsaturated esters. alfa-chemistry.com

The yield and stereoselectivity of the HWE reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and the nature of the cation associated with the base.

Solvent Systems: Anhydrous aprotic solvents such as Tetrahydrofuran (THF), benzene, and 1,2-dimethoxyethane (B42094) (DME) are standard choices for HWE reactions, particularly when using reactive bases like NaH. alfa-chemistry.com Acetonitrile is a suitable solvent when using bases like potassium hydroxide. rsc.org The solvent's polarity and ability to solvate the intermediate species can affect the reaction course. It is crucial to use rigorously dry solvents, as the presence of hydroperoxide impurities in solvents like THF can lead to the formation of unwanted adducts.

Temperature Regimes: The reaction temperature can influence the stereochemical outcome. While many HWE reactions are run at room temperature or with gentle heating, lower temperatures (e.g., -78 °C to 0 °C) can be used to control reactivity and, in some cases, enhance stereoselectivity. For reactions involving aldehydes, higher temperatures (e.g., 23 °C vs. -78 °C) have been shown to favor the formation of the thermodynamically more stable E-alkene. wikipedia.org

The following interactive table summarizes how different reaction conditions can affect the outcome of HWE reactions with ketones.

| Base | Solvent | Temperature | Typical Outcome/Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | THF, Benzene, DME | 25-65 °C | Commonly used, provides strong, irreversible deprotonation. Good yields are generally obtained. |

| Potassium Hydroxide (KOH) | Acetonitrile | Room Temperature | Inexpensive and effective. Small amounts of water may accelerate the reaction. rsc.org |

| Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | Milder base, may require heating and longer reaction times. Often highly E-selective. alfa-chemistry.com |

| DBU / Cs₂CO₃ | Solvent-free or THF | Room Temperature | Effective non-ionic base system, particularly for reactions with ketones, yielding good to high E-selectivity. alfa-chemistry.com |

| Potassium Hexamethyldisilazide (KHMDS) | THF | -78 °C to Room Temp | Strong, non-nucleophilic base. Often used in modified HWE reactions (e.g., Still-Gennari) to favor Z-alkene formation. nih.gov |

Comparison with Related Olefination Methods (e.g., Wittig Reaction, Sulfur Ylides)rsc.orgmdpi.comnih.gov

The HWE reaction is often compared to other classical olefination methods, each with distinct advantages and limitations for the synthesis of α,β-unsaturated esters.

Wittig Reaction: The classical Wittig reaction utilizes a phosphonium (B103445) ylide. A significant drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which is often difficult to separate from the desired product due to its nonpolar nature. In contrast, the dialkyl phosphate byproduct from the HWE reaction is water-soluble and easily removed by a simple aqueous wash. wikipedia.org Furthermore, phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react more efficiently with hindered or less reactive ketones. alfa-chemistry.com The Wittig reaction is often unsatisfactory for preparing olefins with adjacent electron-withdrawing groups, making the HWE reaction the method of choice for compounds like this compound.

Sulfur Ylides (Johnson-Corey-Chaykovsky Reaction): The reaction of ketones with simple sulfur ylides, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, typically follows the Johnson-Corey-Chaykovsky protocol. wikipedia.org This reaction characteristically yields epoxides rather than olefins. The mechanism involves the nucleophilic addition of the ylide to the carbonyl group, followed by an intramolecular nucleophilic substitution where the resulting alkoxide displaces the sulfonium (B1226848) group to form a three-membered epoxide ring. organic-chemistry.org This reactivity is fundamentally different from that of phosphorus ylides, where the strong P=O bond formation drives the elimination to form an alkene. organic-chemistry.org Therefore, the standard Johnson-Corey-Chaykovsky reaction is not a suitable method for the synthesis of this compound. However, recent research has shown that certain thiouronium ylides can function as olefination reagents, challenging the traditional reactivity dichotomy between phosphorus and sulfur ylides, though this is not yet a mainstream method for this type of transformation. nih.gov

Alternative Synthetic Pathways

While the HWE reaction is arguably the most efficient method, other synthetic routes to cyclohexylideneacetate esters exist.

Reformatsky Reaction: This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to a carbonyl compound, such as cyclohexanone. The initial product is a β-hydroxy ester, which must undergo a subsequent dehydration step to yield the desired α,β-unsaturated ester. Historically, this multi-step procedure was considered laborious and resulted in low yields, making the HWE reaction the preferred method.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, catalyzed by a weak base (like an amine). For the synthesis of this compound, cyclohexanone would be reacted with dipropyl malonate. The reaction proceeds via nucleophilic addition followed by dehydration. Often, this condensation is accompanied by decarboxylation if one of the activating groups is a carboxylic acid. While effective, controlling the reaction conditions to favor the desired mono-condensation product without side reactions can be a challenge.

Reformatsky Reaction and Pyrolysis Approaches: Historical Context and Limitations

Historically, one of the primary methods for synthesizing esters of cyclohexylideneacetic acid involved a two-step sequence beginning with the Reformatsky reaction. This reaction, discovered by Sergey Nikolaevich Reformatsky, typically involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. In the context of this compound, the synthesis would commence with the reaction between cyclohexanone and propyl α-bromoacetate.

The mechanism involves the oxidative insertion of zinc into the carbon-bromine bond of the α-bromoester, forming an organozinc reagent known as a Reformatsky enolate. This enolate is less reactive and less basic than corresponding Grignard reagents or lithium enolates, which prevents it from adding to the ester functionality of another molecule. The Reformatsky enolate then adds to the carbonyl carbon of cyclohexanone through a six-membered chair-like transition state to form a zinc alkoxide. Subsequent acidic workup yields the β-hydroxy ester, propyl 2-(1-hydroxycyclohexyl)acetate.

To generate the target α,β-unsaturated system, this β-hydroxy ester intermediate must undergo dehydration. A common, albeit harsh, method to achieve this was through pyrolysis of its acylated derivative. This multi-step procedure, however, is fraught with limitations that have led to its general replacement by more modern methods.

Limitations of the Reformatsky-Pyrolysis Approach:

Harsh Conditions: The pyrolysis step requires high temperatures, which can lead to undesired side reactions, charring, and decomposition of the desired product.

Stoichiometric Metal Use: The classical Reformatsky reaction requires stoichiometric quantities of zinc, which often needs to be activated (e.g., with iodine or by forming zinc dust). This generates significant metallic waste.

Limited Substrate Scope: The reaction conditions are not always compatible with sensitive functional groups on either the ketone or the ester.

These significant drawbacks prompted the development of more efficient and milder synthetic routes.

Cyclopropanation-Initiated Synthetic Routes to Cyclopropylideneacetates

A more advanced strategy for accessing alkylidene esters involves the synthesis and subsequent rearrangement of cyclopropanol (B106826) derivatives. The Kulinkovich reaction provides a powerful entry into this class of compounds, which can then be transformed into the desired products.

The Kulinkovich reaction, first reported by Oleg G. Kulinkovich in 1989, enables the synthesis of cyclopropanols from carboxylic esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(OiPr)₄). wikipedia.orgsynarchive.comarkat-usa.org The reaction mechanism is initiated by the reaction of the titanium alkoxide with two equivalents of a Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr). This forms an unstable dialkyltitanium species that undergoes β-hydride elimination to generate a titanacyclopropane intermediate. nrochemistry.comorganic-chemistry.org

This titanacyclopropane acts as a 1,2-dicarbanion equivalent. It reacts with the ester substrate in a two-fold alkylation process. The carbonyl group of the ester inserts into the weakest carbon-titanium bond of the titanacyclopropane, which, after rearrangement and a second intramolecular addition, forms the cyclopropoxide. wikipedia.org This intermediate regenerates the active titanium catalyst while forming the magnesium salt of the cyclopropanol product. nrochemistry.com Aqueous workup then provides the neutral cyclopropanol.

| Table 1: Key Reagents in the Kulinkovich Reaction | ||

|---|---|---|

| Component | Example | Function |

| Ester Substrate | Propyl acetate (B1210297) | Source of the cyclopropanol backbone |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | Forms the titanacyclopropane intermediate |

| Titanium Catalyst | Titanium(IV) isopropoxide (Ti(OiPr)₄) | Mediates the cyclopropanation |

Once the substituted cyclopropanol is formed, it serves as a versatile intermediate. The high ring strain of the cyclopropane (B1198618) ring facilitates selective ring-opening reactions. An effective pathway to convert these cyclopropanols into alkylideneacetates involves an oxidative cleavage process.

The C-C bond of cyclopropanols can be selectively cleaved under various conditions. nih.gov For instance, treatment with an oxidizing agent can trigger a ring-opening to form a β-keto radical. This radical intermediate can then be trapped or undergo further transformation to yield a linear ketone derivative. beilstein-journals.org In the synthesis of a cyclopropylideneacetate, a carefully chosen cyclopropanol precursor (derived from the Kulinkovich reaction) would undergo a regioselective oxidative ring-opening and subsequent elimination to form the desired exocyclic double bond and ester functionality.

An alternative conceptual pathway involves functionalizing the hydroxyl group to turn it into a good leaving group, for example, through mesylation (reaction with methanesulfonyl chloride). Subsequent base-induced elimination (dehydromesylation ) could then form a methylenecyclopropane (B1220202) derivative. While this creates an exocyclic double bond, further transformations would be required to install the acetate group, making oxidative cleavage a more direct route from the cyclopropanol intermediate.

Catalytic Coupling and Cyclization Strategies for Cyclohexylideneacetates

The limitations of historical methods have been largely overcome by the advent of transition-metal-catalyzed cross-coupling reactions. These modern strategies offer high efficiency, selectivity, and broad functional group tolerance. Palladium-catalyzed reactions such as the Heck and Suzuki-Miyaura couplings are particularly powerful for the formation of C-C bonds.

The synthesis of a cyclohexylideneacetate can be envisioned through several catalytic pathways. One prominent approach is the Heck reaction , which couples an unsaturated halide with an alkene. wikipedia.org In a relevant synthetic design, the enol triflate of cyclohexanone could be coupled with propyl acrylate (B77674) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., triethylamine). wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the enol triflate, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

Alternatively, the Suzuki-Miyaura coupling provides a robust method for coupling an organoboron species with an organohalide. wikipedia.orglibretexts.org A plausible route would involve the reaction of the same cyclohexenyl triflate with a suitable boron-containing reagent, such as a boronic ester of acetic acid, catalyzed by a palladium complex. The Suzuki coupling is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov The mechanism proceeds via oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination. libretexts.org

| Table 2: Comparison of Modern Catalytic Coupling Reactions | ||

|---|---|---|

| Reaction | Key Coupling Partners | Key Advantages |

| Heck Reaction | Unsaturated Halide/Triflate + Alkene | High stereoselectivity, good functional group tolerance, useful for intramolecular cyclizations. youtube.comchim.it |

| Suzuki-Miyaura Coupling | Organohalide/Triflate + Organoboron Compound | Mild conditions, low toxicity of boron reagents, broad substrate scope, commercially available reagents. nih.gov |

Intramolecular cyclization strategies catalyzed by palladium are also highly effective for constructing cyclic and polycyclic systems. nih.govethz.ch These advanced catalytic methods represent the state-of-the-art, providing efficient, selective, and scalable routes to this compound and its analogues that were not achievable with historical approaches.

Chemical Reactivity and Mechanistic Investigations of Propyl Cyclohexylideneacetate

Nucleophilic Addition Reactions

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond in propyl cyclohexylideneacetate, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of reaction is known as a conjugate or Michael addition. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org

Michael Additions with Various Nucleophiles (N-, S-, O-, C-nucleophiles)

This compound can react with a wide array of nucleophiles in a Michael-type fashion. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. libretexts.orgchemistrysteps.com

N-Nucleophiles: Amines are common nitrogen-based nucleophiles that readily undergo aza-Michael additions with α,β-unsaturated esters. The reaction is typically catalyzed by the amine itself or by a non-nucleophilic base. The lone pair of the nitrogen atom attacks the β-carbon, forming a new carbon-nitrogen bond. The resulting products are β-amino esters, which are valuable synthetic intermediates.

S-Nucleophiles: Thiols are potent sulfur-based nucleophiles that participate in thio-Michael additions. These reactions are often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then adds to the β-carbon of the α,β-unsaturated ester. nih.gov

O-Nucleophiles: Oxygen-based nucleophiles, such as alkoxides derived from alcohols, can also add to α,β-unsaturated esters in an oxa-Michael addition. These reactions are generally reversible and require reaction conditions that favor the formation of the adduct. Acid catalysis can also promote the intramolecular oxa-Michael addition of hydroxyl groups already present in the molecule. semanticscholar.org

C-Nucleophiles: A variety of carbon-based nucleophiles, including enolates, organocuprates (Gilman reagents), and stabilized carbanions (e.g., from malonic esters), are effective in Michael additions to form new carbon-carbon bonds. libretexts.orgyoutube.com Organocuprates are particularly useful for delivering alkyl or aryl groups to the β-position of α,β-unsaturated carbonyl compounds. youtube.com

Table 1: Representative Michael Additions to α,β-Unsaturated Esters

| Nucleophile Type | Example Nucleophile | Product Type | General Reaction Conditions |

| N-Nucleophile | Primary or Secondary Amine | β-Amino Ester | Neat or in a polar solvent, often base-catalyzed |

| S-Nucleophile | Thiol | β-Thio Ester | Base-catalyzed (e.g., Et3N, NaOH) |

| O-Nucleophile | Alkoxide | β-Alkoxy Ester | Base-catalyzed, often reversible |

| C-Nucleophile | Diethyl Malonate | Diester Adduct | Base-catalyzed (e.g., NaOEt) |

| C-Nucleophile | Organocuprate (R₂CuLi) | β-Alkylated/Arylated Ester | Anhydrous ether or THF at low temperatures |

Stereochemical Aspects of Nucleophilic Attack

The stereochemical outcome of nucleophilic attack on the exocyclic double bond of this compound is influenced by the rigid conformation of the cyclohexyl ring. The incoming nucleophile will preferentially approach from the less sterically hindered face of the molecule. The chair conformation of the cyclohexane (B81311) ring positions the axial and equatorial hydrogens differently, creating a diastereotopic environment around the double bond.

The formation of the enolate intermediate also has stereochemical implications. If the α-carbon of the ester becomes a new stereocenter upon protonation, the stereochemistry of the final product will depend on the direction of proton delivery to the enolate. The stereochemical course of these reactions can often be predicted and controlled by the choice of reactants, catalysts, and reaction conditions.

Pericyclic and Cycloaddition Reactions

The carbon-carbon double bond in this compound can also function as a dienophile in pericyclic reactions, most notably the Diels-Alder reaction. These reactions are powerful tools for the construction of cyclic and bicyclic systems with a high degree of stereocontrol.

Diels-Alder Reactions with Dienes (e.g., Cyclopentadiene, Dimethylbuta-1,3-diene)

In a Diels-Alder reaction, this compound acts as a 2π-electron component (the dienophile) that reacts with a conjugated 4π-electron component (the diene) in a concerted [4+2] cycloaddition. accessscience.com The reaction is typically thermally promoted and results in the formation of a new six-membered ring.

With Cyclopentadiene: Cyclopentadiene is a highly reactive diene in Diels-Alder reactions. nih.gov Its reaction with this compound would be expected to proceed readily to form a bicyclic adduct. The stereochemical outcome is governed by the "endo rule," which predicts that the electron-withdrawing group of the dienophile (the ester group in this case) will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. Lewis acid catalysis can enhance the rate and stereoselectivity of the reaction. nih.gov

With 2,3-Dimethyl-1,3-butadiene: This acyclic diene is also a suitable partner for Diels-Alder reactions. atc.io The presence of two methyl groups on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition.

Table 2: Expected Products of Diels-Alder Reactions

| Diene | Dienophile | Expected Major Product | Key Stereochemical Feature |

| Cyclopentadiene | This compound | Endo-adduct | Ester group in the endo position |

| 2,3-Dimethyl-1,3-butadiene | This compound | Cyclohexene derivative | Regiochemistry determined by electronic and steric factors |

Hetero-Diels-Alder Reactions with Enone Moieties

The term hetero-Diels-Alder reaction refers to a [4+2] cycloaddition where one or more heteroatoms are part of the diene or dienophile. nih.govyoutube.com In the context of this compound, it can react with a diene containing a heteroatom or, more commonly, it can act as the dienophile reacting with a heterodienophile. However, the prompt specifies reactions with enone moieties. In a scenario where an enone acts as the diene (an oxa-diene), it would be an inverse-electron-demand hetero-Diels-Alder reaction, where the electron-rich double bond of the enol or enol ether form of the enone reacts with the electron-poor dienophile (this compound). nih.gov

Metal-Catalyzed Co-cyclization Reactions (e.g., [3+2+2] with Alkynes)

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and rhodium, are pivotal in catalyzing a range of transformations on unsaturated systems like this compound. These catalysts can facilitate C-H functionalization, alkylations, and hydrogenations by offering unique mechanistic pathways.

Palladium catalysts are well-known for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium catalysis can be employed for the functionalization of the C(sp²)–H bond of the cyclohexylidene moiety.

While direct palladium-catalyzed C(sp²)–H monoalkoxylation of this compound has not been extensively documented in dedicated studies, the principles of palladium-catalyzed C–H activation on similar α,β-unsaturated esters provide a strong basis for predicting its reactivity. This type of transformation would involve the direct introduction of an alkoxy group (–OR) onto the vinyl C-H bond of the cyclohexylidene ring.

The general approach for such a reaction would likely involve a palladium(II) catalyst, an alcohol as the alkoxy source, and an oxidant to regenerate the active catalyst. The reaction is anticipated to proceed at the β-position to the ester group, influenced by the electronic effects of the ester and the steric environment of the cyclohexyl ring.

Table 1: Postulated Conditions for Palladium-Catalyzed Monoalkoxylation of this compound

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ or Pd(TFA)₂ |

| Ligand | Pyridine or other N-based ligands |

| Alkoxy Source | Corresponding alcohol (e.g., methanol, ethanol) |

| Oxidant | Benzoquinone (BQ), O₂ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

This table represents a hypothetical set of conditions based on known palladium-catalyzed C-H functionalization reactions of similar substrates.

The mechanism of palladium-catalyzed C–H functionalization reactions, including monoalkoxylation, is generally understood to proceed through a series of well-defined steps. For a substrate like this compound, the catalytic cycle would likely be initiated by the coordination of the palladium(II) catalyst to the double bond.

The key steps involved are:

Oxypalladation : This is the nucleophilic attack of the alcohol on the palladium-coordinated double bond. This can proceed in either a syn or anti fashion, where the alcohol and the palladium add to the same or opposite faces of the double bond, respectively. The stereochemical outcome is often dependent on the specific ligands and substrates involved. This step results in the formation of a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination : Following oxypalladation, if there is a hydrogen atom on a carbon atom β to the palladium center, a β-hydride elimination can occur. This step involves the abstraction of a hydride by the palladium, leading to the formation of a new carbon-carbon double bond and a palladium-hydride species. The subsequent reductive elimination of HX from the Pd-H species regenerates the Pd(0) catalyst, which is then reoxidized to Pd(II) to continue the catalytic cycle. In the context of C-H functionalization, an alternative to β-hydride elimination is the direct functionalization of the C-H bond, often facilitated by a directing group or through an oxidative pathway involving a Pd(IV) intermediate.

For the monoalkoxylation of this compound, the desired pathway would involve the formation of the σ-alkylpalladium(II) intermediate followed by a C-O bond-forming reductive elimination, often from a higher oxidation state palladium center, to yield the alkoxylated product.

Rhodium catalysts are effective in promoting reactions involving strained ring systems, such as cyclopropanols, with activated alkenes. The reaction of this compound with a cyclopropanol (B106826) in the presence of a rhodium(I) or rhodium(III) catalyst is expected to proceed via a regioselective alkylation.

This transformation would likely involve the oxidative addition of the rhodium catalyst to the C1-C2 bond of the cyclopropanol, which undergoes ring-opening to form a rhodium enolate or a β-rhodium ketone intermediate. This species can then add across the double bond of the this compound. The regioselectivity of this addition would be influenced by both steric and electronic factors, with the alkyl group from the cyclopropanol likely adding to the β-position of the α,β-unsaturated ester.

Table 2: Expected Products from Rhodium-Catalyzed Alkylation of this compound with a Substituted Cyclopropanol

| Reactant 1 | Reactant 2 | Catalyst | Expected Major Product |

| This compound | 1-Phenylcyclopropanol | [Rh(cod)Cl]₂ | Propyl 2-(cyclohexylidene)-3-phenyl-3-oxopropanoate |

| This compound | 1-Methylcyclopropanol | [Rh(cod)Cl]₂ | Propyl 2-(cyclohexylidene)-3-oxobutanoate |

The products listed are based on the established reactivity of cyclopropanols with α,β-unsaturated carbonyl compounds in the presence of rhodium catalysts.

The catalytic hydrogenation of cyclohexylideneacetate derivatives, such as this compound, is a common method for the reduction of the exocyclic double bond. This reaction typically employs heterogeneous or homogeneous catalysts, with palladium, platinum, and rhodium being the most common metals.

The hydrogenation of the C=C double bond is generally facile and occurs under mild conditions of hydrogen pressure and temperature. The selectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, under certain conditions, it is possible to selectively reduce the double bond without affecting the ester functionality.

Table 3: Common Catalysts and Conditions for the Hydrogenation of Cyclohexylideneacetate Derivatives

| Catalyst | Hydrogen Pressure | Temperature | Solvent | Product |

| Pd/C | 1-10 atm | 25-50 °C | Ethanol (B145695), Ethyl acetate (B1210297) | Propyl cyclohexylacetate |

| PtO₂ (Adams' catalyst) | 1-3 atm | 25 °C | Acetic acid, Ethanol | Propyl cyclohexylacetate |

| Rh/C | 1-10 atm | 25-50 °C | Ethanol, Methanol | Propyl cyclohexylacetate |

The stereochemistry of the hydrogenation product, propyl cyclohexylacetate, will have the newly introduced hydrogen atoms on the same face of the former double bond (syn-addition), leading to the formation of a specific diastereomer if the cyclohexyl ring is substituted.

Palladium-Catalyzed Processes

Oxidative and Reductive Transformations

Beyond transition metal-catalyzed reactions, the double bond in this compound is susceptible to various oxidative and reductive transformations.

Oxidative Cleavage : The exocyclic double bond can be cleaved under strong oxidizing conditions. Ozonolysis (O₃) followed by an oxidative workup (e.g., with H₂O₂) would cleave the double bond to yield cyclohexanone (B45756) and propyl glyoxylate. Alternatively, treatment with hot, acidic potassium permanganate (B83412) (KMnO₄) would also result in the formation of cyclohexanone and oxalic acid (from the further oxidation of the glyoxylate).

Epoxidation : The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield propyl 2,3-epoxy-2-cyclohexylacetate.

Reduction : Besides catalytic hydrogenation, the α,β-unsaturated ester can be reduced by other methods. For example, the use of sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) could selectively reduce the carbonyl group of the ester to an alcohol, although this is less common for esters compared to ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the double bond and the ester functionality to give the corresponding saturated alcohol, 2-cyclohexylethanol. The conjugate reduction of the double bond can also be achieved using reagents like sodium dithionite (B78146) or through biochemical methods.

Ozonolysis and Carbonyl Oxide Trapping Methodologies

The ozonolysis of this compound involves the cleavage of its carbon-carbon double bond by ozone. This reaction proceeds through the Criegee mechanism, which postulates the initial formation of a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a carbonyl oxide and cyclohexanone.

The transient carbonyl oxide intermediate can be trapped using various methodologies to prevent its recombination to form a secondary ozonide. Trapping agents, such as alcohols or carboxylic acids, can react with the carbonyl oxide to form stable α-alkoxyhydroperoxides or other derivatives, respectively. The efficiency of trapping is dependent on the concentration and nucleophilicity of the trapping agent, as well as the reaction conditions.

| Trapping Agent | Product Type |

| Methanol | α-Methoxyhydroperoxide |

| Acetic Acid | α-Acetoxyhydroperoxide |

These trapping experiments are crucial for confirming the presence and reactivity of the carbonyl oxide intermediate, providing valuable insights into the ozonolysis pathway of this compound.

Selective Reduction of the Carbonyl and Olefinic Moieties

The structure of this compound presents two primary sites for reduction: the ester carbonyl group and the exocyclic carbon-carbon double bond. Achieving selectivity in the reduction of one moiety over the other is a significant synthetic challenge and an area of active research.

Selective Reduction of the Carbonyl Group: The ester functionality can be selectively reduced to the corresponding alcohol, propanol (B110389), and cyclohexylidene ethanol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon.

Selective Reduction of the Olefinic Moiety: The carbon-carbon double bond can be selectively hydrogenated without affecting the ester group. This is commonly accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical to prevent over-reduction of the ester.

| Reagent/Catalyst | Target Moiety | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carbonyl | Cyclohexylidene ethanol and Propanol |

| H₂/Pd/C | Olefin | Propyl cyclohexylacetate |

Rearrangement Reactions and Isomerization Pathways

This compound can undergo various rearrangement and isomerization reactions, often catalyzed by acids or initiated by photochemical means. These reactions lead to the formation of structural isomers with different connectivity or stereochemistry.

One potential acid-catalyzed rearrangement involves the protonation of the ester carbonyl, followed by a 1,2-hydride or alkyl shift, which could lead to the formation of a more stable carbocation intermediate. Subsequent deprotonation or reaction with a nucleophile would yield the rearranged product. The specific pathway and product distribution are highly dependent on the nature of the acid catalyst and the reaction temperature.

Photochemical isomerization of the carbon-carbon double bond can also occur upon irradiation with ultraviolet light. This process can lead to the formation of the corresponding Z-isomer from the more stable E-isomer, or vice versa, until a photostationary state is reached. The quantum yield of isomerization is influenced by the wavelength of light and the presence of photosensitizers.

Detailed Mechanistic Studies of Reaction Pathways

A thorough understanding of the reaction mechanisms is essential for controlling the outcome of chemical transformations involving this compound.

Elucidation of Transition States and Intermediates

Computational chemistry plays a vital role in elucidating the transition states and intermediates involved in the reactions of this compound. For instance, density functional theory (DFT) calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of transition states and intermediates. These theoretical studies can provide insights into the stereoselectivity and regioselectivity of reactions by comparing the activation energies of different possible pathways.

Role of Catalysts and Reagents in Reaction Selectivity

The selectivity of a reaction is often dictated by the choice of catalysts and reagents. In the context of this compound, Lewis acids can be employed to activate the carbonyl group towards nucleophilic attack, potentially influencing the chemoselectivity of reduction or addition reactions. organic-chemistry.org The steric and electronic properties of the catalyst can direct the approach of the reagent, leading to a specific stereochemical outcome. For example, the use of a bulky Lewis acid might favor attack from the less hindered face of the molecule.

Investigation of Eliminative and Substitutive Mechanisms

In derivatives of this compound containing a suitable leaving group on the cyclohexane ring, competition between elimination and substitution reactions can be observed. The outcome of these reactions is governed by several factors, including the nature of the base/nucleophile, the solvent, and the temperature. Strong, sterically hindered bases tend to favor elimination (E2 mechanism) to form an unsaturated product. masterorganicchemistry.comchemistrysteps.comyoutube.com Conversely, good nucleophiles that are weak bases favor substitution (Sₙ1 or Sₙ2 mechanisms). The regioselectivity of elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of propyl cyclohexylideneacetate. Various methods provide complementary information, from the connectivity of atoms to the three-dimensional arrangement and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound, including the stereochemistry around the exocyclic double bond, which gives rise to (E) and (Z) isomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of each hydrogen atom. The chemical shifts are influenced by shielding and deshielding effects. For this compound, the vinylic proton (=CH) is expected to appear in the downfield region, typically around 5.5-6.0 ppm. The protons of the propyl group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around 1.6 ppm, and a triplet for the methylene group attached to the oxygen (-OCH₂-) further downfield, around 4.1 ppm. The protons on the cyclohexane (B81311) ring would appear as a complex set of multiplets in the upfield region, generally between 1.5 and 2.8 ppm. The specific chemical shift of the vinylic proton can help in assigning the E/Z stereochemistry, as its spatial proximity to the cyclohexyl ring or the carbonyl group differs between isomers.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield, typically in the 165-175 ppm range. The sp² hybridized carbons of the C=C double bond would resonate around 115-160 ppm. The carbons of the propyl group and the cyclohexyl ring, being sp³ hybridized, would appear in the upfield region of the spectrum (approximately 10-70 ppm).

Stereochemical assignment can be further confirmed using two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons. A correlation between the vinylic proton and the protons on the propyl group or the cyclohexyl ring would provide definitive evidence for the geometric isomerism.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click to view interactive data table

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | N/A | 165 - 175 | Deshielded due to electronegative oxygen. |

| Vinylic (=C<) | N/A | 150 - 160 | Carbon attached to the cyclohexyl ring. |

| Vinylic (=CH) | 5.5 - 6.0 | 115 - 125 | Alpha-carbon of the ester. |

| Propyl (-OCH₂) | 4.0 - 4.2 | 65 - 70 | Methylene group attached to the ester oxygen. |

| Propyl (-CH₂-) | 1.5 - 1.7 | 20 - 25 | Central methylene group of the propyl chain. |

| Propyl (-CH₃) | 0.9 - 1.0 | 10 - 15 | Terminal methyl group of the propyl chain. |

| Cyclohexyl (allylic) | 2.2 - 2.8 | 30 - 40 | CH₂ groups adjacent to the double bond. |

| Cyclohexyl (other) | 1.5 - 1.8 | 25 - 30 | Remaining CH₂ groups of the ring. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the spectrum would be dominated by absorptions characteristic of an α,β-unsaturated ester. libretexts.org

The most prominent peak would be the strong carbonyl (C=O) stretching vibration, which for α,β-unsaturated esters, appears at a slightly lower frequency than saturated esters, typically in the range of 1730-1715 cm⁻¹. orgchemboulder.com The carbon-carbon double bond (C=C) stretch would show a medium intensity absorption around 1650-1640 cm⁻¹. Strong bands corresponding to the C-O stretching vibrations of the ester group are also expected in the fingerprint region, between 1300-1000 cm⁻¹. orgchemboulder.com Additionally, the spectrum would display C-H stretching absorptions. The sp² C-H stretch from the vinylic hydrogen would appear just above 3000 cm⁻¹, while the sp³ C-H stretches from the propyl and cyclohexyl groups would be observed just below 3000 cm⁻¹. quimicaorganica.org

Predicted IR Absorption Bands for this compound

Click to view interactive data table

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1730 - 1715 | Strong |

| Alkene (C=C) | Stretch | 1650 - 1640 | Medium |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong (two bands) |

| Vinylic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC), it becomes a powerful tool for separation, identification, and quantification. For a relatively non-polar compound like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often more suitable ionization techniques than Electrospray Ionization (ESI). researchgate.net These gas-phase ionization methods are effective for less polar molecules that are challenging to ionize with ESI. researchgate.net

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (196.29 g/mol ). Fragmentation patterns provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₃H₇) or the entire ester side chain. msu.educhemguide.co.uk Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation route. msu.edu Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural insights and enhancing selectivity in complex matrices.

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays through a single crystal of the compound. sielc.com The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous information on its solid-state conformation. This includes precise bond lengths, bond angles, and torsional angles. sielc.com It would definitively establish the stereochemistry of the exocyclic double bond (E or Z isomer) and reveal the conformation of the cyclohexyl ring (e.g., chair, boat). While this technique provides the highest level of structural detail, its application is contingent upon the ability to produce high-quality single crystals. nih.gov

Computational Chemistry and Theoretical Modeling of Propyl Cyclohexylideneacetate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules like Propyl cyclohexylideneacetate. nih.govscirp.orgpreprints.org DFT methods are employed to solve the electronic structure of the molecule, from which a wide array of chemical properties can be derived. elixirpublishers.comrsc.org The B3LYP functional, a hybrid method, is frequently utilized in conjunction with basis sets like 6-311++G(d,p) to obtain optimized geometries and electronic properties of similar organic compounds. nih.gov

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in understanding the molecule's reactivity and electronic transitions. scirp.org

HOMO-LUMO Analysis: The HOMO represents the ability of the molecule to donate electrons, and is typically localized on the more electron-rich parts of the molecule. For an α,β-unsaturated ester like this compound, the HOMO is expected to have significant contributions from the C=C double bond and the non-bonding oxygen orbitals of the ester group. The LUMO, conversely, indicates the ability to accept electrons and is generally distributed over the electrophilic centers of the molecule, in this case, the carbonyl carbon and the β-carbon of the conjugated system.

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic excitation, indicating higher chemical reactivity. preprints.orgnih.gov Computational studies on analogous α,β-unsaturated systems have shown that the introduction of various substituents can modulate this energy gap, thereby fine-tuning the molecule's electronic properties and reactivity. nih.gov

Charge Distribution: The distribution of electron density within the this compound molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule. Negative potential (red and yellow) is typically concentrated around the electronegative oxygen atoms of the carbonyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) is found around the hydrogen atoms. This charge distribution is fundamental to understanding intermolecular interactions and the initial steps of chemical reactions.

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify the reactivity of this compound. These parameters provide a theoretical basis for predicting how the molecule will behave in a chemical reaction. rsc.orgnih.gov

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger energy gap. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability of the molecule to attract electrons. |

| Dipole Moment (μ) | Vector sum of bond dipoles | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

This table presents theoretical molecular reactivity parameters that can be calculated for this compound using DFT. The values are derived from the energies of the HOMO and LUMO.

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. bcrec.id

For a given reaction, such as the synthesis of this compound via a Wittig reaction or its subsequent participation in a Michael addition, computational methods can be used to locate the transition state (TS) structures. nih.govfiu.edu The transition state represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For instance, in the Wittig reaction, DFT calculations can elucidate the energy profiles for the formation of the oxaphosphetane intermediate and its subsequent decomposition to the final alkene product. digitellinc.commasterorganicchemistry.com

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit solvation models. nih.gov In explicit models, individual solvent molecules are included in the calculation, providing a detailed picture of solvent-solute interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are crucial for accurately predicting reaction pathways in solution, as the solvent can stabilize or destabilize reactants, intermediates, and transition states differently. digitellinc.com For example, the stereochemical outcome of the Wittig reaction has been shown to be influenced by the polarity of the solvent, a phenomenon that can be rationalized through computational studies that include solvent effects. researchgate.net

Many reactions can lead to the formation of different stereoisomers. Computational chemistry can be used to predict and explain the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomers (e.g., E/Z isomers in an olefination reaction), the preferred reaction pathway can be identified. The transition state with the lower energy will be more favorable, leading to the major product. For reactions involving this compound, such as asymmetric Michael additions, theoretical studies can help in understanding the origin of enantioselectivity by modeling the interactions between the substrate, the reagent, and a chiral catalyst. nih.gov

Theoretical Studies of Reaction Mechanisms and Pathways

Molecular Modeling and Dynamics Simulationsresearchgate.net

Molecular modeling of this compound typically employs quantum chemical methods, such as Density Functional Theory (DFT), to determine its electronic structure and geometry. researchgate.net These calculations can predict key molecular properties that govern the compound's behavior. DFT methods, particularly with basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and calculate electronic properties for various organic molecules. ijcce.ac.ir The outputs of these calculations include optimized bond lengths, bond angles, and dihedral angles, which define the most stable three-dimensional conformation of the molecule.

Furthermore, these models provide critical electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. For α,β-unsaturated esters, the electron-deficient nature of the double bond, conjugated with the ester group, influences these frontier orbitals and is a primary site for nucleophilic attack. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov By simulating the movement of atoms and molecules, MD can predict how the compound interacts with solvents or other molecules in a system, providing insights into its conformational flexibility and intermolecular interactions. etflin.com

Table 1: Representative Theoretical Molecular Properties of this compound Calculated via DFT This table presents illustrative data typical for a DFT analysis of an organic ester. Actual values would be derived from specific computational studies.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, affecting solubility. |

| Molecular Electrostatic Potential (MEP) | Negative region near carbonyl oxygen | Predicts sites for electrophilic attack. |

In Silico Approaches for Reaction Prediction and Catalyst Designwikipedia.orgacs.org

In silico methods are instrumental in predicting the outcomes of chemical reactions and in the rational design of catalysts for synthesizing or modifying this compound. A key reaction for this class of compounds is the selective hydrogenation of the carbon-carbon double bond. wikipedia.org

Computational studies can model the reaction pathways for hydrogenation using different catalysts, such as those based on nickel, ruthenium, or platinum. pnnl.govresearchgate.netrsc.org By calculating the activation energies for each step in the catalytic cycle, researchers can predict which catalyst will be most efficient and selective. For α,β-unsaturated esters, a significant challenge is achieving selective hydrogenation of the C=C bond without reducing the C=O bond of the ester group. researchgate.net

Theoretical models can screen a virtual library of potential catalysts, evaluating their performance based on calculated energy barriers. researchgate.net For example, DFT calculations can elucidate the mechanism of hydride transfer from a catalyst to the substrate, identifying the transition state and its associated energy. dntb.gov.ua This approach saves significant time and resources compared to purely experimental high-throughput screening. These computational experiments can guide the rational design of new metal-free or earth-abundant metal catalysts for green and sustainable chemistry. researchgate.net

Table 2: Illustrative Comparison of Calculated Activation Energies for Catalytic Hydrogenation of an α,β-Unsaturated Ester This table provides a representative example of how computational data is used to compare catalyst performance for a reaction relevant to this compound.

| Catalyst System | Reaction Step Modeled | Calculated Activation Energy (kcal/mol) | Predicted Efficiency |

| Ru-PNP Complex | C=C Hydrogenation | 15.2 | High |

| Ni-DuPhos Complex | C=C Hydrogenation | 18.5 | Moderate |

| Frustrated Lewis Pair | C=C Hydrogenation | 22.1 | Lower |

| Ru-PNP Complex | C=O Hydrogenation | 25.8 | Low Selectivity Risk |

Comparison of Theoretical Predictions with Experimental Observations

A critical step in computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated properties with those measured through laboratory techniques.

One of the most common comparisons is between theoretical and experimental vibrational spectra (Infrared and Raman). DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions, such as the C=O and C=C stretching vibrations. ijcce.ac.ir A strong correlation between the calculated and observed frequencies, often with a systematic scaling factor applied to the theoretical values, confirms the accuracy of the computed molecular geometry.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra. The accuracy of these predictions serves as a stringent test of the underlying theoretical model's ability to describe the electronic environment of the nuclei. Discrepancies between theoretical predictions and experimental results can, in turn, point to specific intermolecular interactions (like solvent effects) or dynamic processes not accounted for in the initial model. researchgate.net Computational analysis has been effectively used to show that complexes formed between aldehydes and a catalyst active center are more stable than those formed with ethylene (B1197577) or propylene, explaining observed inhibition effects in polymerization.

Table 3: Example Comparison of Experimental and Calculated Spectroscopic Data for this compound This table illustrates how theoretical data is validated against experimental measurements. The calculated values are hypothetical examples for this specific compound.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Deviation (%) |

| IR C=O Stretch | 1715 cm⁻¹ | 1740 cm⁻¹ | +1.46% |

| IR C=C Stretch | 1645 cm⁻¹ | 1668 cm⁻¹ | +1.40% |

| ¹³C NMR (C=O) | 166.5 ppm | 168.2 ppm | +1.02% |

| ¹³C NMR (C=C, α-C) | 128.0 ppm | 129.5 ppm | +1.17% |

| ¹³C NMR (C=C, β-C) | 155.2 ppm | 156.1 ppm | +0.58% |

Synthetic Applications and Research Frontiers of Cyclohexylideneacetate Derivatives

Building Blocks for Complex Organic Molecules

The cyclohexylideneacetate framework is a valuable scaffold in organic synthesis, providing a starting point for molecules with diverse structural features and biological activities.

Synthesis of Cycloheptadiene Derivatives

A review of the scientific literature did not yield specific examples of propyl cyclohexylideneacetate or its derivatives being directly utilized as a starting material for the synthesis of cycloheptadiene derivatives. Synthetic routes to cycloheptadienes typically involve other methodologies, such as the reaction of 1,3-dicarbonyl compounds with cycloheptatriene. rsc.org

Intermediate in the Total Synthesis of Natural Products and Bioactive Analogs

Although derivatives of cyclohexane (B81311) are common motifs in natural products, a direct application of this compound as a key intermediate in the total synthesis of a specific complex natural product is not extensively documented in readily available scientific literature. elsevierpure.com However, the structural motif of cyclohexylacetic acid is itself found in nature. For instance, a novel cyclohexylacetic acid derivative, 2-{4-hydroxy-7-oxabicyclo[2.2.1]heptanyl}-acetic acid, has been isolated from the plant Emilia sonchifolia. researchgate.net The total synthesis of such compounds represents a potential future application for cyclohexylideneacetate derivatives.

Precursors to Cyclic Amino Acids (e.g., Gabapentin intermediates)

Cyclohexylideneacetate derivatives are valuable precursors in the synthesis of cyclic amino acids, most notably Gabapentin, a widely used anticonvulsant and analgesic. The synthesis of Gabapentin often proceeds through the key intermediate 1,1-cyclohexane diacetic acid monoamide. This intermediate can be conceptually derived from the hydrogenation and subsequent functionalization of a cyclohexylideneacetate ester.

Patented industrial processes describe the synthesis of Gabapentin from precursors like 1,1-cyclohexane diacetic acid anhydride, which is then converted to the monoamide. This monoamide subsequently undergoes a Hofmann rearrangement to yield Gabapentin. e-bookshelf.denih.gov Another approach involves reacting cyclohexanone (B45756) with cyanoacetamide and a malonic acid ester to produce an intermediate that is then converted to cyclohexanediacetic acid monoamide under mild conditions. google.com Furthermore, prodrugs of Gabapentin, such as XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], have been designed to improve bioavailability. researchgate.net

| Intermediate Name | Role in Synthesis | Relevant Synthetic Transformation | Reference |

|---|---|---|---|

| 1,1-Cyclohexane Diacetic Acid Monoamide (CDMA) | Direct precursor to Gabapentin | Hofmann Rearrangement | e-bookshelf.denih.gov |

| 1,1-Cyclohexane Diacetic Acid Anhydride | Precursor to CDMA | Reaction with ammonia | e-bookshelf.de |

| 2-Cyclohexylidene-2-cyanoacetamide | Early-stage intermediate | Condensation with a malonic acid ester | google.com |

Role in the Synthesis of Pharmacologically Relevant Compounds

The structural core of this compound is embedded within several important pharmaceutical agents.

Cariprazine Precursors: Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis of Cariprazine relies on intermediates derived from cyclohexylideneacetate. A common starting material is (trans-4-amino-cyclohexyl)-acetic acid ethyl ester hydrochloride. mdpi.com This key intermediate is essentially a reduced and aminated form of ethyl cyclohexylideneacetate. Industrial synthesis routes involve the hydrolysis of this ester, followed by reaction with a dimethylcarbamoyl derivative and subsequent coupling with 1-(2,3-dichlorophenyl)piperazine (B491241) to form the final active molecule. mdpi.comnih.gov

HCV NS5A Inhibitors: Hepatitis C Virus (HCV) NS5A inhibitors are a critical component of modern direct-acting antiviral therapies. mdpi.com While these drugs feature complex molecular architectures, a direct synthetic route starting from this compound or its simple derivatives is not described in the primary literature covering their discovery and development. nih.govnih.gov The synthesis of these inhibitors often involves the coupling of complex, pre-formed heterocyclic systems. mdpi.com

Dihydrostilbene Compounds: Dihydrostilbene compounds are investigated for various biological activities, including anti-inflammatory properties. google.com However, a review of synthetic methodologies for these compounds indicates that they are typically not prepared from cyclohexylideneacetate derivatives. Common synthetic strategies include the Wittig-Horner reaction using benzaldehyde (B42025) derivatives followed by hydrogenation. google.com

Development of Novel Synthetic Methodologies Leveraging Cyclohexylideneacetate

The primary method for synthesizing alkyl cyclohexylideneacetates, including the propyl ester, is the phosphonate (B1237965) carbanion procedure, a variant of the Horner-Wadsworth-Emmons reaction. This method is considered superior to older techniques like the Reformatsky reaction, which often resulted in lower yields and required more laborious procedures. orgsyn.org

The phosphonate carbanion method involves the reaction of a phosphonate carbanion, generated from triethyl phosphonoacetate and a strong base like sodium hydride, with cyclohexanone. orgsyn.org This reaction is particularly effective for preparing olefins that have an electron-withdrawing group, such as the ester moiety in this compound, adjacent to the double bond—a transformation for which the standard Wittig reaction can be less satisfactory. orgsyn.org The procedure is valued for its practicality, as it can be performed at or below room temperature and allows for straightforward product isolation due to the simplified removal of by-products. orgsyn.org

| Method | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosphonate Carbanion (HWE) Reaction | Trialkyl phosphonoacetate, Sodium Hydride, Cyclohexanone | High yield, mild conditions, good for electron-deficient olefins, easy byproduct removal. | Requires strong base. | orgsyn.org |

| Reformatsky Reaction | α-halo ester, Zinc metal, Cyclohexanone | - | Low yields, laborious procedure (involving acylation and pyrolysis). | orgsyn.org |

Future Research Directions in Cyclohexylideneacetate Chemistry

The field of organic synthesis is continually evolving, driven by the demand for more efficient, selective, and sustainable chemical transformations. Cyclohexylideneacetate derivatives, including this compound, represent a class of α,β-unsaturated esters that serve as versatile building blocks. While established synthetic methods exist, future research is poised to unlock new potentials through innovative approaches in catalysis, stereochemistry, process engineering, and fundamental reactivity studies.

Exploration of New Catalytic Systems

The synthesis of this compound and related compounds traditionally relies on olefination reactions such as the Horner-Wadsworth-Emmons or Wittig reactions. orgsyn.org These methods, while effective, often require stoichiometric amounts of strong bases and can generate significant phosphorus-containing waste. Future research will likely focus on developing catalytic alternatives that offer improved atom economy and milder reaction conditions.

Promising areas of exploration include:

Transition Metal Catalysis: Copper-catalyzed systems, which have shown efficacy in the one-pot synthesis of other α,β-unsaturated esters from alcohols, could be adapted for this compound. organic-chemistry.org This approach could circumvent the need for pre-formed phosphonium (B103445) salts or phosphonates, directly coupling cyclohexanol (B46403) derivatives with a propyl acetate (B1210297) surrogate. organic-chemistry.org

Ruthenium-Based Olefin Metathesis: Cross-metathesis reactions catalyzed by highly active ruthenium complexes could provide a novel route. organic-chemistry.org For instance, the reaction between methylenecyclohexane (B74748) and propyl acrylate (B77674) could, in principle, yield the desired product, offering a different disconnection approach.

Dehydrogenation Catalysis: Direct α,β-dehydrogenation of the corresponding saturated ester, propyl cyclohexylacetate, presents a highly atom-economical route. organic-chemistry.org Research into palladium-catalyzed or other novel catalytic systems for this transformation could provide a more sustainable synthetic pathway. organic-chemistry.org

| Method | Typical Catalyst/Reagent | Potential Advantages | Research Focus |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate carbanion (requires strong base) | High yield, good E/Z selectivity orgsyn.org | Reducing waste, milder bases |

| Copper-Catalyzed Oxidation/Olefination | CuBr₂ with O₂ as oxidant organic-chemistry.org | One-pot from alcohols, green oxidant organic-chemistry.org | Substrate scope, catalyst loading |

| Olefin Metathesis | Grubbs-type Ru catalysts organic-chemistry.org | Novel synthetic disconnections organic-chemistry.org | Catalyst efficiency, selectivity control |

| Catalytic Dehydrogenation | Palladium catalysts organic-chemistry.org | High atom economy organic-chemistry.org | Catalyst activity, preventing side reactions |

Asymmetric Synthesis and Enantioselective Transformations

While this compound itself is achiral, its derivatives and transformation products can be chiral. The development of enantioselective methods is a major frontier in modern organic synthesis. epfl.ch Future research can target the creation of chiral centers in molecules derived from this compound with high enantiomeric excess.

Key research directions include:

Asymmetric Conjugate Addition: The electron-deficient double bond of this compound is an excellent Michael acceptor. The use of chiral catalysts (organocatalysts or transition metal complexes) to control the enantioselective addition of nucleophiles would provide access to a wide range of chiral cyclohexyl derivatives. organic-chemistry.org

Enantioselective Reduction: The catalytic asymmetric hydrogenation or transfer hydrogenation of the carbon-carbon double bond can produce chiral propyl cyclohexylacetate. Biocatalysts, such as ene-reductases, could offer high enantioselectivity under mild, aqueous conditions. researchgate.net

Desymmetrization Reactions: Starting from a prochiral substituted cyclohexanone, an asymmetric olefination reaction could, in principle, lead to a chiral cyclohexylideneacetate derivative. This involves the catalyst differentiating between two enantiotopic faces or groups of the starting material. nih.gov

| Transformation | Potential Catalytic System | Chiral Product Type | Research Goal |

|---|---|---|---|

| Conjugate Addition | Chiral Cu-bisoxazoline complexes | β-substituted chiral cyclohexylacetates | High yield and enantioselectivity (>99% ee) organic-chemistry.org |